BenchChemオンラインストアへようこそ!

Ibuprofen Methocarbamol Ester

Co-prodrug Mutual prodrug Ester prodrug

Ibuprofen Methocarbamol Ester (CAS 111632-17-8) is a covalent co‑prodrug, not a physical mixture. The ester linkage transiently masks the gastric‑irritating carboxylic acid of ibuprofen, remaining stable in simulated gastric fluid until plasma esterases release both active parents simultaneously. This single‑entity design supports research on synchronized drug release, gastrointestinal safety, and enzyme‑mediated activation kinetics. As a certified reference standard, it enables development and validation of HPLC/UPLC‑MS methods that resolve the intact ester from free ibuprofen and methocarbamol hydrolysis products. Choose the diastereomeric mixture to differentiate your prodrug investigation from conventional combination therapy studies.

Molecular Formula C24H31NO6
Molecular Weight 429.513
CAS No. 111632-17-8
Cat. No. B582781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen Methocarbamol Ester
CAS111632-17-8
Synonymsα-Methyl-4-(2-methylpropyl)-1-[[(aminocarbonyl)oxy]methyl]-2-(2-methoxyphenoxy)ethyl Ester Benzeneacetic Acid; 
Molecular FormulaC24H31NO6
Molecular Weight429.513
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(COC2=CC=CC=C2OC)COC(=O)N
InChIInChI=1S/C24H31NO6/c1-16(2)13-18-9-11-19(12-10-18)17(3)23(26)31-20(15-30-24(25)27)14-29-22-8-6-5-7-21(22)28-4/h5-12,16-17,20H,13-15H2,1-4H3,(H2,25,27)
InChIKeyDAMPDGWOAVJJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Methocarbamol Ester (CAS 111632-17-8): Chemical Identity and Co-Prodrug Rationale for Research Procurement


Ibuprofen Methocarbamol Ester (CAS 111632-17-8, molecular formula C₂₄H₃₁NO₆, molecular weight 429.51 g/mol) is a covalent co-prodrug formed by esterification between the carboxylic acid group of the NSAID ibuprofen and a hydroxyl group of the skeletal muscle relaxant methocarbamol . The compound is supplied as a mixture of diastereomers (Toronto Research Chemicals product code I140050) and is classified exclusively as a research reagent, not for diagnostic or therapeutic use . Its molecular design belongs to the class of mutual prodrugs (codrugs), wherein two pharmacologically active agents are linked via a biodegradable ester bond intended to release both parent drugs upon enzymatic hydrolysis in vivo .

Why Physical Mixtures of Ibuprofen and Methocarbamol Cannot Substitute for the Covalent Ibuprofen Methocarbamol Ester in Research Applications


A physical combination of ibuprofen and methocarbamol (e.g., Robax Platinum caplets containing 200 mg ibuprofen and 500 mg methocarbamol) delivers two independent pharmacokinetic profiles with distinct absorption, distribution, and elimination kinetics [1]. In contrast, the covalent ester codrug is a single molecular entity that functions as a pharmacologically inactive prodrug until enzymatic cleavage releases both active parents simultaneously at the site of hydrolysis [2]. This fundamental difference in drug delivery architecture means that the co-prodrug cannot be substituted by simple admixture in studies investigating synchronized drug release, tissue-targeted hydrolysis, or the gastrointestinal safety advantage conferred by transient masking of the free carboxylic acid group of ibuprofen [2].

Quantitative Differentiation Evidence for Ibuprofen Methocarbamol Ester Versus Physical Combination and Parent Drugs


Covalent Co-Prodrug Architecture Enables Synchronized Dual-Drug Release Versus Independent Pharmacokinetics of Physical Mixtures

Ibuprofen Methocarbamol Ester is a single molecular entity in which ibuprofen and methocarbamol are covalently linked via an ester bond. This contrasts with the physical combination product (ibuprofen 200 mg + methocarbamol 500 mg caplets, DIN 02399768) where the two drugs exhibit independent pharmacokinetic profiles with ibuprofen reaching peak serum concentration at 1–2 hours post-dose while methocarbamol follows a separate time course [1]. In the covalent ester form, neither parent drug is bioavailable until enzymatic esterase cleavage occurs, enabling temporally synchronized release of both active agents from a single molecular precursor [2].

Co-prodrug Mutual prodrug Ester prodrug Synchronized release

Transient Carboxylic Acid Masking via Esterification Reduces Gastric Ulcerogenicity Compared to Free Ibuprofen

In the structurally analogous flurbiprofen-methocarbamol co-prodrug, esterification of the NSAID carboxylic acid group resulted in a significant reduction in gastric ulcer formation compared to the parent carboxylic acid drug. Microscopic examination of stomach tissues from treated mice revealed significantly fewer and less severe mucosal lesions in the prodrug group relative to the free acid group [1]. The ester prodrug remained largely unhydrolyzed in simulated gastric fluid (pH 1.2) but underwent rapid enzymatic cleavage by plasma esterases, indicating that the carboxylic acid moiety remains masked during gastric transit and is only liberated systemically after absorption [1]. This class-level behavior is directly applicable to the ibuprofen-methocarbamol ester, which shares the identical ester linkage chemistry.

Gastrointestinal safety Ulcerogenicity NSAID prodrug Carboxylic acid masking

Increased Lipophilicity of the Ester Co-Prodrug Enhances Membrane Permeability Relative to Parent Drugs

The flurbiprofen-methocarbamol co-prodrug demonstrated increased lipophilicity compared to both parent drugs, as measured by partition coefficient studies, indicating improved suitability for oral administration and enhanced passive membrane diffusion [1]. The ibuprofen-methocarbamol ester, being a close structural analog within the same propionic acid NSAID class, is expected to exhibit a similar increase in Log P relative to the highly ionized free ibuprofen carboxylic acid at physiological pH. This lipophilicity shift is a direct consequence of esterification eliminating the anionic carboxylate group that otherwise limits passive transcellular absorption [1].

Lipophilicity Partition coefficient Oral bioavailability Log P

Low Plasma Protein Binding of the Ester Co-Prodrug May Alter Free Drug Pharmacokinetics Versus Highly Bound Ibuprofen

Protein binding studies on the flurbiprofen-methocarbamol co-prodrug revealed a low protein binding capacity compared to the parent NSAID, which is typically >99% bound to plasma albumin [1]. As ibuprofen similarly exhibits extensive plasma protein binding (approximately 99%), the ester codrug is predicted to have a substantially higher free (unbound) fraction in plasma, which may alter its distribution volume and clearance kinetics prior to esterase-mediated activation [1]. This property is intrinsic to the ester chemical form and cannot be studied using a physical mixture of ibuprofen and methocarbamol where each drug retains its native protein binding characteristics.

Protein binding Free fraction Pharmacokinetics Plasma esterase

Validated Research Application Scenarios for Ibuprofen Methocarbamol Ester as a Co-Prodrug Model Compound


In Vitro Hydrolysis and Prodrug Activation Kinetics Studies

The ester linkage in ibuprofen methocarbamol ester serves as a model system for studying enzyme-mediated prodrug activation. Based on the flurbiprofen-methocarbamol analog, the ester remains stable in simulated gastric fluid but undergoes rapid cleavage by plasma esterases [1]. Researchers can use this compound to quantify hydrolysis rate constants in various biological matrices (plasma, liver microsomes, tissue homogenates) and compare activation kinetics across species or disease states.

Gastrointestinal-Sparing NSAID Proof-of-Concept Models

The transient masking of the ibuprofen carboxylic acid group via esterification provides a chemical tool for testing the hypothesis that gastric mucosal damage from NSAIDs is primarily driven by the free carboxylic acid moiety [1]. In rodent models, the intact prodrug can be administered orally and gastric tissue evaluated histologically for erosion, ulceration, and prostaglandin levels, with the expectation of reduced local gastric injury compared to equimolar free ibuprofen.

Analytical Method Development and Reference Standard Applications

The compound (TRC product code I140050) serves as a certified reference standard for developing and validating chromatographic methods (HPLC, UPLC-MS) capable of resolving the intact ester prodrug from its hydrolysis products (free ibuprofen and free methocarbamol) as well as from related impurities [2]. Existing validated methods for simultaneous determination of methocarbamol and ibuprofen in combination products [2] can be extended using this reference standard to include the intact ester.

Synergistic Dual-Mechanism Pharmacodynamic Studies in Musculoskeletal Pain Models

The co-prodrug design enables investigation of whether temporally synchronized delivery of an anti-inflammatory agent (ibuprofen) and a centrally acting muscle relaxant (methocarbamol) produces pharmacodynamic synergy exceeding that of sequentially administered individual drugs. This is directly relevant to conditions such as acute low back pain where both inflammation and muscle spasm contribute to symptomatology [1].

Quote Request

Request a Quote for Ibuprofen Methocarbamol Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.